molecular formula C18H33O10S2- B14390650 4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate CAS No. 88683-60-7

4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate

Cat. No.: B14390650
CAS No.: 88683-60-7
M. Wt: 473.6 g/mol
InChI Key: QLVQJCGGFXPCSR-UHFFFAOYSA-M
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Description

4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate is a chemical compound characterized by its unique structure, which includes a tetradecyloxy group attached to a butanoate backbone with oxo and disulfo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate typically involves multi-step organic reactions. The process begins with the preparation of the butanoate backbone, followed by the introduction of the oxo and disulfo groups. The tetradecyloxy group is then attached through etherification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The disulfo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate involves its interaction with specific molecular targets. The oxo and disulfo groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The tetradecyloxy group may enhance the compound’s lipophilicity, facilitating its incorporation into biological membranes and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-2,3-disulfo-4-(dodecyloxy)butanoate
  • 4-Oxo-2,3-disulfo-4-(hexadecyloxy)butanoate
  • 4-Oxo-2,3-disulfo-4-(octadecyloxy)butanoate

Uniqueness

4-Oxo-2,3-disulfo-4-(tetradecyloxy)butanoate is unique due to its specific tetradecyloxy group, which imparts distinct physicochemical properties. This uniqueness can influence its reactivity, solubility, and interactions with biological systems, making it a valuable compound for various applications.

Properties

CAS No.

88683-60-7

Molecular Formula

C18H33O10S2-

Molecular Weight

473.6 g/mol

IUPAC Name

4-oxo-2,3-disulfo-4-tetradecoxybutanoate

InChI

InChI=1S/C18H34O10S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-28-18(21)16(30(25,26)27)15(17(19)20)29(22,23)24/h15-16H,2-14H2,1H3,(H,19,20)(H,22,23,24)(H,25,26,27)/p-1

InChI Key

QLVQJCGGFXPCSR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C(C(C(=O)[O-])S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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